molecular formula C17H18N4O2 B2697263 N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950235-99-1

N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2697263
CAS RN: 950235-99-1
M. Wt: 310.357
InChI Key: IEXWBZFVKONNIW-UHFFFAOYSA-N
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Description

The compound is a derivative of furan, phenyl, propyl, and triazole. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl refers to the phenyl group (C6H5), derived from benzene, and signifies a compound having a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms . Propyl is a three-carbon alkyl substituent with chemical formula C3H7 . Triazole refers to either one of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve reductive amination or hydrogen-borrowing amination mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N1,N2-bis(furan-2-ylmethyl)oxalamide, include a molecular weight of 248.23500 and a density of 1.283g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been widely studied for their synthesis and potential applications. A study by Cansiz, Koparır, and Demirdağ (2004) focused on synthesizing various 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, which included compounds structurally similar to N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (Cansiz, Koparır, & Demirdağ, 2004). This work highlights the diverse synthetic routes and chemical modifications possible with this class of compounds.

Antibacterial, Antiurease, and Antioxidant Activities

Compounds related to N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide have demonstrated significant antibacterial, antiurease, and antioxidant activities. Sokmen et al. (2014) synthesized and evaluated a series of 1,2,4-triazole derivatives for these activities, finding that some synthesized compounds exhibited effective antiurease and antioxidant properties (Sokmen et al., 2014).

Structural Studies and Drug Design

Structural analysis and drug design involving similar compounds have been a subject of interest. Laughton et al. (1995) conducted a crystallographic and spectroscopic study on a compound analogous to N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, providing insights into its binding affinity and potential as a drug candidate (Laughton et al., 1995).

Energetic Material Synthesis

Research by Yu et al. (2017) delves into the synthesis of furazan derivatives, closely related to N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, for use as insensitive energetic materials. They explored the thermal stabilities and detonation performance of these compounds, indicating potential applications in this field (Yu et al., 2017).

Antiplasmodial Activities

The study of antiplasmodial activities in furazan derivatives is another significant area. Hermann et al. (2021) investigated a series of N-acylated furazan-3-amines for their activities against Plasmodium falciparum, revealing important structure-activity relationships (Hermann et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer .

Mode of Action

N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the activation of the receptor, thereby blocking the signal transduction pathways that lead to cell proliferation and growth .

Biochemical Pathways

The inhibition of EGFR by N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell cycle regulation, apoptosis, and cell differentiation. The inhibition of these pathways leads to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is known that the compound is metabolized by human microsomes This suggests that the compound undergoes metabolism in the liver, which could impact its bioavailability

Result of Action

The molecular and cellular effects of N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide’s action include the inhibition of cell proliferation and induction of cell death . By inhibiting EGFR, the compound prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .

Future Directions

The future research direction and development trend of the efficient synthesis for bio-based amines are prospected .

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-6,8-11H,2,7,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXWBZFVKONNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

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